Arbutamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

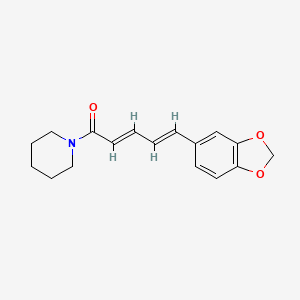

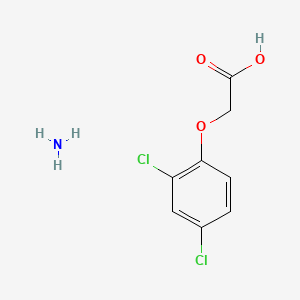

Arbutamine Hydrochloride is the hydrochloride salt form of arbutamine, a synthetic catecholamine with positive chronotropic and inotropic properties, used in echocardiography and diagnostic coronary angiography. Arbutamine binds to and activates beta-1 adrenergic receptors in the myocardium, thereby increasing heart rate and increasing force of myocardial contraction. By exerting a chronotropic and inotropic effect, arbutamine mimics the cardiac stress caused by exercise that may prevent adequate tissue perfusion and oxygenation, and may provoke myocardial ischemia in patients with coronary artery disease.

Wissenschaftliche Forschungsanwendungen

1. Diagnostic Uses in Cardiology

Arbutamine hydrochloride is a synthetic catecholamine with positive chronotropic and inotropic properties. It is primarily used in echocardiography and diagnostic coronary angiography. Arbutamine activates beta-1 adrenergic receptors in the myocardium, increasing heart rate and the force of myocardial contraction. This mimics the cardiac stress caused by exercise, potentially provoking myocardial ischemia in patients with coronary artery disease, which is crucial for diagnostic purposes (Definitions, 2020).

2. Analytical Method Development

In the realm of analytical chemistry, methods have been developed for the estimation of metal impurities in pharmaceuticals like Dobutamine Hydrochloride, a compound similar to Arbutamine. Techniques like inductively coupled plasma mass spectrometry (ICPMS) are employed to precisely estimate metal impurities in these pharmaceuticals, demonstrating the importance of Arbutamine in analytical research (Sayyad Ali & T. Mondal, 2021).

3. Comparative Studies in Pharmacology

Comparative studies in pharmacology often involve Arbutamine. For instance, research comparing the effects of Arbutamine with exercise in humans revealed that Arbutamine simulates some physiological responses to exercise, although these responses are less marked than during conventional exercise, suggesting its main action is to increase central drive rather than establish peripheral demand (S. L. Lovell et al., 2000).

4. Investigating Cardiac Function

Arbutamine has been used in investigating cardiac function, particularly in identifying viable myocardium after acute myocardial infarction (AMI). Studies like these evaluate the safety and efficacy of Arbutamine in identifying contractile reserve and predicting functional improvement after AMI (L. Pierard et al., 2001).

5. Myocardial Perfusion Imaging

Arbutamine stress perfusion imaging is significant in myocardial perfusion imaging. Studies have investigated the effects of Arbutamine on myocardial blood flow and MIBI uptake in the presence of coronary artery stenosis, providing insights into how Arbutamine-induced flow heterogeneity is interpreted in medical imaging (M. Ruiz et al., 2002).

Eigenschaften

CAS-Nummer |

125251-66-3 |

|---|---|

Produktname |

Arbutamine hydrochloride |

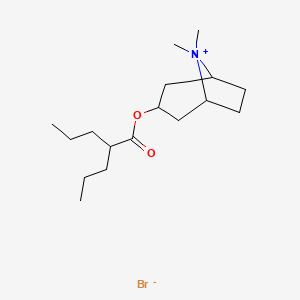

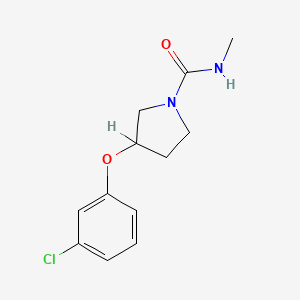

Molekularformel |

C18H24ClNO4 |

Molekulargewicht |

353.8 g/mol |

IUPAC-Name |

4-[(1R)-1-hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol;hydrochloride |

InChI |

InChI=1S/C18H23NO4.ClH/c20-15-7-4-13(5-8-15)3-1-2-10-19-12-18(23)14-6-9-16(21)17(22)11-14;/h4-9,11,18-23H,1-3,10,12H2;1H/t18-;/m0./s1 |

InChI-Schlüssel |

ATBUNPBAFFCFKY-FERBBOLQSA-N |

Isomerische SMILES |

C1=CC(=CC=C1CCCCNC[C@@H](C2=CC(=C(C=C2)O)O)O)O.Cl |

SMILES |

C1=CC(=CC=C1CCCCNCC(C2=CC(=C(C=C2)O)O)O)O.Cl |

Kanonische SMILES |

C1=CC(=CC=C1CCCCNCC(C2=CC(=C(C=C2)O)O)O)O.Cl |

Aussehen |

Solid powder |

Andere CAS-Nummern |

125251-66-3 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

arbutamine arbutamine hydrochloride arbutamine hydrochloride, (R)-isomer GenESA |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetic acid](/img/structure/B1665091.png)